2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
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Overview
Description
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that features a phenol group linked to a pyrazole moiety via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 2-aminomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the aminomethyl bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-formylpyrazole
- 2-Aminomethylphenol
- 4-Hydroxy-3-methylpyrazole
Uniqueness
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific combination of a phenol group and a pyrazole moiety linked by an aminomethyl bridge. This structure imparts distinct chemical properties and biological activities that are not observed in the individual components or other similar compounds .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17/h3-6,9,14,17H,7-8H2,1-2H3 |
InChI Key |
AKRFTGJJGBAHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2O)C |
Origin of Product |
United States |
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